molecular formula C6H6BrNO3 B1590362 Ethyl 3-bromoisoxazole-5-carboxylate CAS No. 105174-97-8

Ethyl 3-bromoisoxazole-5-carboxylate

Cat. No. B1590362
Key on ui cas rn: 105174-97-8
M. Wt: 220.02 g/mol
InChI Key: BLFWSORQDIUISI-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

Dibromoformaldoxime (407 mg, 2.07 mmol) (prepared via the procedure of J C Rohloff, et. al., Tetrahedron Lett 1992, 33:3113-6), and ethyl propiolate (311 mg, 3.17 mmol) were dissolved in 10 ml of 50% aqueous EtOH. While stirring, a solution of 243 mg (2.43 mmol) of potassium bicarbonate in 5 ml of water was added dropwise over 1 h. The resulting solution was stirred for an additional 4 h, diluted with 25 ml of water, and extracted with chloroform (3×25 ml). The combined organic extract was dried over sodium sulfate and concentrated in vacuo to a colourless oil, 345 mg (78% yield) as a 7:1 mixture of the 5- and 4-carboxylates.
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2](Br)=[N:3][OH:4].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[C:7]#[CH:8].C(=O)(O)[O-].[K+]>CCO.O>[Br:1][C:2]1[CH:8]=[C:7]([C:6]([O:10][CH2:11][CH3:12])=[O:9])[O:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
407 mg
Type
reactant
Smiles
BrC(=NO)Br
Name
Quantity
311 mg
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Two
Name
Quantity
243 mg
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for an additional 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×25 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a colourless oil, 345 mg (78% yield) as a 7:1 mixture of the 5- and 4-carboxylates

Outcomes

Product
Name
Type
Smiles
BrC1=NOC(=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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